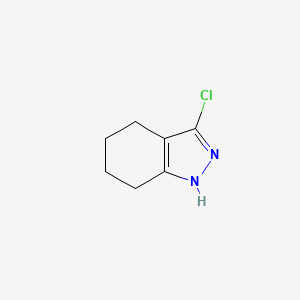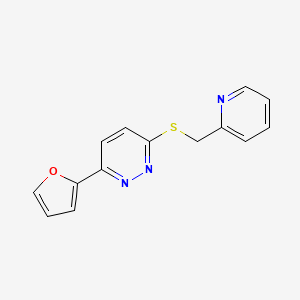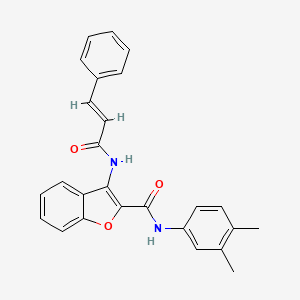
3-cinnamamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cinnamamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s structure features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring, with additional functional groups that contribute to its unique properties.
Mechanism of Action
Target of Action
The primary target of 3-cinnamamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide is the Plasmodium falciparum 3D7 strain , a multidrug-sensitive strain of the parasite responsible for malaria . This compound has shown moderate antimalarial activity against this strain .
Mode of Action
It is known that it exhibits its antimalarial effect by interacting with the plasmodium falciparum 3d7 strain . The specific interactions and resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The biochemical pathways affected by this compound are related to the life cycle of the Plasmodium falciparum 3D7 strain. By inhibiting the growth and replication of the parasite, the compound disrupts the parasite’s life cycle, leading to its eventual death . The downstream effects of this disruption are a reduction in the severity of malaria symptoms.
Pharmacokinetics
It is known that the compound has poor solubility, which might affect its bioavailability and efficacy in vivo .
Result of Action
The result of the compound’s action is a reduction in the growth and replication of the Plasmodium falciparum 3D7 strain, leading to a decrease in the severity of malaria symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s poor solubility might be influenced by the pH and temperature of the environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cinnamamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide typically involves a multi-step process. One common method starts with the preparation of the benzofuran core, followed by the introduction of the cinnamamido and dimethylphenyl groups. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable precursors such as o-hydroxyaryl ketones.
Introduction of the Cinnamamido Group: This step involves the reaction of the benzofuran intermediate with cinnamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Dimethylphenyl Group: The final step involves the reaction of the intermediate with 3,4-dimethylaniline under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-cinnamamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: The compound and its derivatives are being explored for their potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
3-cinnamamido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide: A similar compound with fluorine substituents instead of methyl groups.
N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide: A related compound lacking the cinnamamido group.
Uniqueness
3-cinnamamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the cinnamamido group, in particular, enhances its potential as an antimalarial agent and differentiates it from other benzofuran derivatives.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3/c1-17-12-14-20(16-18(17)2)27-26(30)25-24(21-10-6-7-11-22(21)31-25)28-23(29)15-13-19-8-4-3-5-9-19/h3-16H,1-2H3,(H,27,30)(H,28,29)/b15-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRABAOIAWQMSG-FYWRMAATSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C=CC4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)/C=C/C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
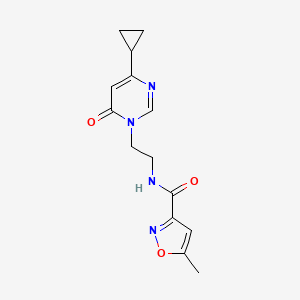
![3-[[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2413038.png)
![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2413040.png)
![N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]but-2-ynamide](/img/structure/B2413042.png)
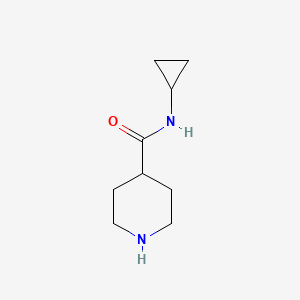
![2-(3-Phenoxypropyl)-octahydrocyclopenta[c]pyrrole](/img/structure/B2413044.png)
![6-(3-fluorophenyl)-2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2413045.png)
![dimethyl 5-(4-chlorophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate](/img/structure/B2413046.png)
![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-(4-fluorophenyl)piperazine](/img/structure/B2413047.png)

amine dihydrochloride](/img/new.no-structure.jpg)
